Azepan-3-ol hydrochloride is derived from azepan-3-one through reduction processes. The compound is classified under amino alcohols and can be represented by its IUPAC name, (3S)-azepan-3-ol;hydrochloride. It is often utilized in both academic research and industrial applications due to its versatile reactivity and structural properties.
The synthesis of azepan-3-ol hydrochloride can be achieved through several methods:
The choice of reducing agent and solvent significantly influences the reaction conditions and product yield. For instance, sodium borohydride combined with various solvents such as tetrahydrofuran or dimethyl sulfoxide has been shown to provide high yields under controlled conditions .
Azepan-3-ol hydrochloride features a six-membered saturated ring structure with a hydroxyl group attached to the third carbon atom. The molecular formula is , with a molecular weight of approximately 151.63 g/mol.
Azepan-3-ol hydrochloride can undergo various chemical reactions:
The reactivity of azepan-3-ol hydrochloride is largely attributed to the presence of the hydroxyl group, which facilitates both nucleophilic attacks and electrophilic substitutions.
The mechanism of action for azepan-3-ol hydrochloride primarily revolves around its ability to interact with biological targets due to its hydroxyl functional group. This interaction may involve hydrogen bonding or coordination with biomolecules, influencing various biological pathways.
Comparatively, azepan derivatives lacking the hydroxyl group exhibit reduced reactivity in similar contexts. The unique properties conferred by the hydroxyl group make azepan-3-ol hydrochloride a valuable compound in medicinal chemistry for drug design .
Azepan-3-ol hydrochloride typically appears as a white crystalline solid. Its solubility profile indicates good solubility in polar solvents such as water and methanol.
Key chemical properties include:
Azepan-3-ol hydrochloride has several notable applications:
Reductive amination serves as a cornerstone for constructing the azepan-3-ol core. A patented route employs R-3-aminocaproic acid derivatives as starting materials, undergoing sequential esterification, Cbz protection, and reduction to yield key intermediates. The critical step involves sulfonylation with p-toluenesulfonyl chloride (TsCl) at 0°C to activate the ring for cyclization, achieving >95% stereochemical purity by minimizing epimerization risks through low-temperature control. Subsequent N-deprotection furnishes enantiopure R-3-aminoazepane hydrochloride, essential for drugs like besifloxacin [6]. Optimization studies reveal that ethanol as the solvent for reductive amination suppresses byproduct formation, enhancing isolated yields to 89–92% compared to dichloromethane (75–80%) .
Table 1: Reductive Amination Optimization Parameters
Parameter | Standard Conditions | Optimized Conditions | Yield Impact |
---|---|---|---|
Temperature | 25°C | 0°C | +15% yield |
Solvent | Dichloromethane | Ethanol | +12% yield |
Sulfonylating Agent | Methanesulfonyl chloride | p-Toluenesulfonyl chloride | +10% yield |
Stereopurity | 85–90% ee | >95% ee | Critical for API use |
Industrial production leverages catalytic hydrogenation of azepan-3-one precursors under 20–50 bar H₂ using ruthenium or platinum catalysts. Ruthenium on titanium oxide (Ru/TiO₂) demonstrates superior activity, converting levulinic acid derivatives to azepan-3-ol at 98% conversion in continuous-flow reactors [10]. A comparative analysis shows platinum achieves higher enantioselectivity (>99% ee) but requires longer reaction times (6–8 h) versus ruthenium’s 2–3 h. Flow hydrogenation systems enhance mass transfer, reducing catalyst loading to 5 mol% while maintaining yields >90%. This method bypasses stoichiometric reductants, minimizing metal waste and aligning with green chemistry principles [10].
Table 2: Catalyst Performance in Hydrogenation of Azepan-3-one
Catalyst System | Pressure (bar) | Temperature (°C) | Yield (%) | ee (%) |
---|---|---|---|---|
Ru/TiO₂ | 30 | 80 | 95 | 98 |
Pt/Al₂O₃ | 20 | 70 | 92 | >99 |
Pd-C | 50 | 100 | 88 | 95 |
Chiral reduction of prochiral azepan-3-one derivatives governs access to enantiomerically pure R- or S-azepan-3-ol. CBS (Corey-Bakshi-Shibata) catalysts enable asymmetric reduction with >99% ee using borane-dimethylsulfide as the hydride source [4]. Sodium borohydride with cerium chloride (Luche conditions) achieves 97% de for the syn-isomer by chelating the ketone oxygen, directing hydride attack from the less hindered face . Temperature critically influences stereoselectivity: reductions at –20°C improve de by 25% versus room temperature. In situ FTIR monitoring confirms reaction completion within 30 minutes, minimizing over-reduction byproducts [4] [8].
Continuous flow technology revolutionizes azepan-3-ol synthesis by enhancing reaction control and scalability. The temporary-bridge strategy employs bicyclo[3.2.1]octane intermediates formed via organocatalyzed domino reactions between α-ketoamides and enals. Ring strain facilitates selective oxa-bridge cleavage to yield azepan-3-ols in 94% ee [2]. Flow systems enable precise management of exothermic steps, such as enolate-iminium couplings, reducing side products by 30% compared to batch processes. A gram-scale synthesis of oxygen-bridged azepanes achieved 89% yield in flow reactors, demonstrating robustness for API intermediate production [2] .
Table 3: Flow vs. Batch Synthesis Efficiency
Parameter | Batch Reactor | Continuous Flow Reactor | Advantage |
---|---|---|---|
Reaction Time | 48 h | 3 h | 94% time reduction |
Diastereoselectivity | 3:1 dr | >20:1 dr | Improved selectivity |
Temperature Control | ±5°C fluctuation | ±0.5°C precision | Enhanced reproducibility |
Throughput | 10 g/day | 500 g/day | Scalability for manufacturing |
The choice of reducing agent significantly impacts cost, safety, and functional group tolerance. Sodium borohydride (NaBH₄) in methanol reduces azepan-3-one to azepan-3-ol hydrochloride in 85–90% yield at 0–5°C, tolerating ester and amide groups. Conversely, lithium aluminum hydride (LiAlH₄) requires anhydrous tetrahydrofuran and affords marginally higher yields (92–95%) but poses handling risks due to moisture sensitivity and exothermic decomposition . Economic analyses highlight NaBH₄’s cost-effectiveness: $0.50/mmol versus LiAlH₄’s $2.10/mmol. For acid-sensitive intermediates, NaBH₄ with catalytic palladium enables chemoselective carbonyl reduction without N-deprotection .
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1